molecular formula C16H17N3O3S B4671418 4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B4671418
M. Wt: 331.4 g/mol
InChI Key: NTJJAXAXJYRXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as PNU-282987, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a high affinity for the α7 subtype of nicotinic acetylcholine receptors. In

Scientific Research Applications

4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of schizophrenia. In addition, this compound has been investigated for its potential use in the treatment of nicotine addiction.

Mechanism of Action

4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide is a selective agonist of the α7 subtype of nicotinic acetylcholine receptors. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This activation has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function. It has also been shown to increase the release of dopamine in the striatum, which is involved in reward processing. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is that it has a high affinity for the α7 subtype of nicotinic acetylcholine receptors, which allows for selective activation of these receptors. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.

Future Directions

There are a number of future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One area of interest is the potential use of this compound in the treatment of nicotine addiction. Another area of interest is the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects of the compound.

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16-5-3-11-19(16)14-6-8-15(9-7-14)23(21,22)18-12-13-4-1-2-10-17-13/h1-2,4,6-10,18H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJJAXAXJYRXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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